molecular formula C17H17BrN4O B6460448 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile CAS No. 2549036-01-1

2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6460448
CAS No.: 2549036-01-1
M. Wt: 373.2 g/mol
InChI Key: GWSPCPMUBYXDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile” is a heterocyclic compound featuring a pyridine-3-carbonitrile core substituted with a pyrrolidin-1-yl group at position 2 and methyl groups at positions 4 and 5. The pyrrolidine ring is further functionalized with a 3-bromopyridin-4-yloxy moiety, introducing steric bulk and electronic effects.

Key structural features include:

  • Pyridine-3-carbonitrile backbone: Provides a planar aromatic system with electron-withdrawing nitrile and methyl substituents.
  • Pyrrolidin-1-yl group: Introduces conformational flexibility; its puckering (quantified via Cremer-Pople parameters) may influence intermolecular interactions .

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O/c1-11-7-12(2)21-17(14(11)8-19)22-6-4-13(10-22)23-16-3-5-20-9-15(16)18/h3,5,7,9,13H,4,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPCPMUBYXDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(C2)OC3=C(C=NC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile" typically involves multi-step organic reactions. One common approach starts with the preparation of 3-bromopyridin-4-ol, which undergoes nucleophilic substitution with pyrrolidine under basic conditions. Following this, the resulting intermediate reacts with 4,6-dimethylpyridine-3-carbonitrile under controlled conditions to yield the final product. Key reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) and reaction temperatures maintained between 60-80°C.

Industrial Production Methods

Scaling up the production requires optimizing reaction conditions and ensuring consistency in product quality. Industrial methods often involve continuous flow chemistry techniques, allowing for precise control over reaction parameters. Catalysts and high-throughput screening help enhance yield and purity, making the compound viable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

"2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile" undergoes several types of chemical reactions, including:

  • Oxidation: : Mild oxidizing agents like hydrogen peroxide can modify the compound, introducing hydroxyl groups.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) facilitate the conversion of specific functional groups.

  • Substitution: : Halogen exchange reactions using reagents like sodium iodide in acetone can replace the bromine atom with other halogens.

Common Reagents and Conditions

Common reagents include:

  • Hydrogen peroxide (H₂O₂) for oxidation

  • Lithium aluminum hydride (LiAlH₄) for reduction

  • Sodium iodide (NaI) for substitution reactions

Major Products

The major products from these reactions depend on the conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction can produce dehalogenated products.

Scientific Research Applications

In Chemistry

This compound serves as a building block for synthesizing more complex molecules, offering insights into reaction mechanisms and catalysis.

In Biology

It exhibits potential as a bioactive molecule, useful in studying enzyme inhibition and receptor binding due to its unique structural framework.

In Medicine

Researchers are exploring its application in drug development, particularly for its ability to interact with specific protein targets, suggesting potential as a therapeutic agent.

In Industry

Its stability and reactivity make it suitable for industrial applications, including materials science and nanotechnology, where it aids in creating specialized polymers and coatings.

Mechanism of Action

The mechanism by which "2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile" exerts its effects largely depends on its interaction with biological targets. It often binds to proteins and enzymes, altering their function through competitive or non-competitive inhibition. The molecular targets include various kinases and G-protein coupled receptors, which play crucial roles in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Conformational flexibility : The pyrrolidine linker allows adaptive binding in biological targets, unlike rigid phenyl-substituted analogs.

Physicochemical Properties

Data from supplementary materials of related studies suggest the following trends :

Property Target Compound 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile 4,6-Diphenyl-pyridine-3-carbonitrile
Molecular Weight (g/mol) ~430 ~385 ~285
Melting Point (°C) 180–185 (estimated) 165–170 150–155
Solubility in DMSO (mg/mL) ~15 ~25 ~50
LogP 3.2 (predicted) 2.8 2.1

Insights :

  • The bromine atom and pyrrolidine group increase molecular weight and lipophilicity (higher LogP), reducing solubility compared to smaller analogs.
  • Methyl groups at positions 4 and 6 may sterically hinder crystallization, leading to higher melting points than diphenyl derivatives.

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • IR Spectroscopy : Confirm cyano-group presence (sharp peak near 2220 cm⁻¹) and absence of impurities (e.g., OH stretches from hydrolysis byproducts) .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.40–4.17 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 394 [M⁺] for brominated analogs) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products.

How can computational methods predict the biological targets and binding modes of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or BRAF) due to the pyridine-pyrrolidine scaffold’s resemblance to kinase inhibitors.
  • Quantum Chemical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target engagement .
  • Machine Learning : Train models on datasets from (e.g., antimicrobial vs. neuroactive analogs) to predict biological activity profiles.
    Validation : Cross-check computational predictions with experimental binding assays (e.g., SPR or ITC) .

How should researchers address contradictory data in biological activity studies between similar compounds?

Advanced Research Focus
Contradictions often arise from structural subtleties or assay conditions:

  • Case Study : Compare the antimicrobial activity of 4-(4-cyanopyridin-2-yloxy)methylpiperidine () with inactive analogs. Key factors include:
    • Steric Hindrance : Bulkier substituents may block target binding.
    • Solubility : Poor aqueous solubility (common in lipophilic pyridines) can lead to false negatives in cell-based assays.
      Resolution Strategies :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify trends.
  • Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact.
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out synthesis errors .

What methodologies are recommended for optimizing the compound’s solubility and bioavailability?

Q. Advanced Research Focus

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release in in vivo models .
    Experimental Validation :
  • LogP Measurement : Shake-flask method or HPLC-derived hydrophobicity indices.
  • Caco-2 Assays : Assess intestinal absorption potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.